3,4-Diethynylcyclobut-3-ene-1,2-dione

Catalog No.
S14383048
CAS No.
M.F
C8H2O2
M. Wt
130.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diethynylcyclobut-3-ene-1,2-dione

Product Name

3,4-Diethynylcyclobut-3-ene-1,2-dione

IUPAC Name

3,4-diethynylcyclobut-3-ene-1,2-dione

Molecular Formula

C8H2O2

Molecular Weight

130.10 g/mol

InChI

InChI=1S/C8H2O2/c1-3-5-6(4-2)8(10)7(5)9/h1-2H

InChI Key

IFECTWGZJAOLFF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=O)C1=O)C#C

3,4-Diethynylcyclobut-3-ene-1,2-dione is a synthetic organic compound characterized by its unique cyclobutene structure with two ethynyl groups and two carbonyl functionalities. Its molecular formula is C8H10O4C_8H_{10}O_4, and it has a molecular weight of approximately 170.16 g/mol. The compound is notable for its potential applications in organic synthesis and materials science due to its reactive double bonds and the presence of carbonyl groups, which can participate in various

  • Electrophilic Addition: The double bonds in the cyclobutene ring can react with electrophiles, leading to the formation of more complex structures.
  • Diels-Alder Reactions: Its diene-like characteristics allow it to participate in Diels-Alder reactions with suitable dienophiles, forming cyclohexene derivatives.
  • Nucleophilic Attack: The carbonyl groups can be targets for nucleophilic attacks, facilitating reactions such as aldol condensations or Michael additions.
  • Polymerization: Under certain conditions, 3,4-diethynylcyclobut-3-ene-1,2-dione may undergo polymerization reactions due to the presence of multiple reactive sites .

While specific biological activity data for 3,4-diethynylcyclobut-3-ene-1,2-dione is limited, compounds with similar structural features often exhibit interesting biological properties. For instance, derivatives of cyclobutene diones have been investigated for their potential antitumor and antimicrobial activities. The presence of multiple functional groups suggests that this compound may also display some degree of biological activity, warranting further investigation through pharmacological studies .

Synthesis of 3,4-diethynylcyclobut-3-ene-1,2-dione can be achieved through various methods:

  • Cycloaddition Reactions: Utilizing cycloaddition techniques involving suitable precursors can yield this compound effectively.
  • Functionalization of Cyclobutene Derivatives: Starting from simpler cyclobutene derivatives, ethynyl groups can be introduced via nucleophilic substitution or coupling reactions.
  • Oxidative Methods: Oxidative transformations of appropriate precursors can also lead to the formation of the desired dione structure .

3,4-Diethynylcyclobut-3-ene-1,2-dione has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Material Science: Due to its reactive nature, it may be used in creating polymers or advanced materials with specific properties.
  • Pharmaceutical Development: Investigating its derivatives could lead to new drug candidates with therapeutic effects .

Interaction studies involving 3,4-diethynylcyclobut-3-ene-1,2-dione are essential for understanding its reactivity and potential biological effects. Research into how this compound interacts with various nucleophiles or electrophiles will elucidate its utility in synthetic chemistry and possible biological pathways. Furthermore, studies on its interactions with biomolecules could reveal insights into its pharmacological potential .

Several compounds share structural similarities with 3,4-diethynylcyclobut-3-ene-1,2-dione. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3,4-Dibutoxycyclobut-3-ene-1,2-dione2892-62-81.00
3,4-Diisopropoxycyclobut-3-ene-1,2-dione61699-62-50.98
3,4-Dimethoxycyclobutene-1,2-dione5222-73-10.95
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one27538-09-60.78
4-Hydroxy-2,5-dimethylfuran-3(2H)-one3658-77-30.78

Uniqueness

The uniqueness of 3,4-diethynylcyclobut-3-ene-1,2-dione lies in its specific combination of ethynyl groups and carbonyl functionalities within a cyclobutane framework. This structure provides distinct reactivity patterns not typically found in other similar compounds. Additionally, the presence of both double and triple bonds enhances its versatility in synthetic applications compared to other derivatives that may lack such features .

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

130.005479302 g/mol

Monoisotopic Mass

130.005479302 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

Explore Compound Types